5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Overview
Description
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a chemical compound with the molecular formula C13H14BrNO . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrNO/c14-9-4-5-11-10(8-9)13(12(16)15-11)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) .Physical and Chemical Properties Analysis
This compound is a solid . Its melting point is between 197 and 198 degrees Celsius .Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that indole derivatives have been found to exhibit various biological activities, including anti-inflammatory and analgesic effects .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Given the biological potential of indole derivatives, it’s plausible that this compound could interact with multiple biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] are currently unknown due to the lack of research on this compound .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s stability and efficacy . .
Biochemical Analysis
Biochemical Properties
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in the biochemical pathways and cellular processes in which these enzymes and proteins are involved .
Cellular Effects
The effects of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in critical cellular functions, thereby impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] may inhibit the activity of certain kinases, thereby preventing the phosphorylation of target proteins and altering downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular and metabolic functions changes significantly at certain dosage levels .
Metabolic Pathways
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can influence the levels of key metabolites, thereby affecting overall metabolic homeostasis .
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclohexane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPVDFSBBDDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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